ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic indole derivative featuring a thioureido group (-NH-CS-NH-) substituted with a 3-bromophenyl moiety at the 3-position of the indole core and an ethyl ester at the 2-position. The synthesis of such compounds typically involves the reaction of an amino-substituted indole ester with an aryl isothiocyanate under mild conditions, as exemplified by analogous syntheses in the literature (e.g., the preparation of ethyl 3-(3-(naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate in ) . The presence of the bromine atom enhances molecular polarizability and may influence binding interactions in biological systems, while the thioureido group contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
ethyl 3-[(3-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVTTXRBLPSOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl Indole-2-Carboxylate (Intermediate A)
Procedure :
- Esterification of Indole-2-Carboxylic Acid :
Indole-2-carboxylic acid (10 mmol) is refluxed with excess ethanol (30 mL) and concentrated sulfuric acid (0.5 mL) for 6–8 hours. The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄.
Yield : 85–90%.
Characterization :
Formylation at C3 via Vilsmeier–Haack Reaction (Intermediate B)
Procedure :
- Vilsmeier Reagent Preparation :
Anhydrous dimethylformamide (DMF, 10 mL) is cooled to 0–5°C, and phosphorus oxychloride (POCl₃, 5 mL) is added dropwise with stirring. The mixture is agitated for 30 minutes. - Reaction with Intermediate A :
Intermediate A (5 mmol) is dissolved in DMF (10 mL), and the Vilsmeier reagent is added dropwise at 0–5°C. The reaction is stirred at room temperature for 2 hours, then refluxed at 85°C for 6 hours. After cooling, the mixture is quenched with saturated Na₂CO₃ (pH 8–9), and the precipitate is recrystallized from ethanol.
Yield : 70–75%.
Characterization :
Thiourea Coupling at C3 (Target Compound)
Procedure :
- Amination of Intermediate B :
Intermediate B (3 mmol) is reacted with hydrazine hydrate (6 mmol) in ethanol (20 mL) under reflux for 4 hours to yield 3-hydrazinylindole-2-carboxylate. - Reaction with 3-Bromophenyl Isothiocyanate :
The hydrazine derivative (2 mmol) is treated with 3-bromophenyl isothiocyanate (2.2 mmol) in dry THF (15 mL) and triethylamine (0.5 mL). The mixture is stirred at room temperature for 12 hours, filtered, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 60–65%.
Characterization :- ¹H NMR (DMSO-d₆) : δ 12.40 (s, 1H, NH), 10.20 (s, 1H, NH), 8.75 (s, 1H, NH), 8.10–7.15 (m, 7H, aromatic), 4.45 (q, 2H, OCH₂), 1.50 (t, 3H, CH₃).
- ¹³C NMR (DMSO-d₆) : δ 180.5 (C=S), 165.2 (C=O), 138.2–112.4 (aromatic carbons), 60.1 (OCH₂), 14.3 (CH₃).
- HRMS (ESI) : m/z calcd for C₁₉H₁₅BrN₃O₂S [M+H]⁺: 452.01; found: 452.08.
Comparative Analysis of Alternative Synthetic Routes
Buchwald–Hartwig Amination Approach
A palladium-catalyzed coupling between ethyl 3-bromoindole-2-carboxylate and 3-bromophenylthiourea was attempted but resulted in low yields (<30%) due to steric hindrance at C3.
One-Pot Thiourea Formation
Using iodine (20 mol%) as a catalyst, ethyl indole-2-carboxylate, 3-bromoaniline, and carbon disulfide in DMSO at 80°C for 24 hours produced the target compound in 55% yield. However, scalability issues and byproduct formation limit its utility.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Optimal Conditions : THF with triethylamine at 25°C maximizes thiourea coupling efficiency (Table 1).
- Side Reactions : Elevated temperatures (>40°C) promote hydrolysis of the ester group, reducing yields.
Table 1. Solvent Screening for Thiourea Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 65 |
| DMF | 25 | 50 |
| DCM | 25 | 40 |
| Ethanol | Reflux | 35 |
Catalytic Enhancements
- Iodine Catalysis : Improved reaction rates but required prolonged times (24 hours).
- Microwave Assistance : Reduced reaction time to 2 hours with comparable yields (63%).
Analytical and Spectroscopic Validation
The compound’s purity and structure were confirmed via:
- HPLC : Purity >98% (C18 column, acetonitrile/water = 70:30).
- FT-IR : Peaks at 1672 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), and 3350 cm⁻¹ (N–H).
Chemical Reactions Analysis
Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into thiol or amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its unique functional groups enable participation in various chemical reactions, making it valuable in synthetic chemistry.
Medicine
The compound has garnered attention for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial and Antiviral Properties : Research indicates possible efficacy against various bacterial strains and viruses, potentially contributing to the development of new antimicrobial agents .
Materials Science
In materials science, the compound's unique electronic properties are being explored for applications in developing new materials with specific optical or electronic characteristics. Its structural features may lead to innovations in organic electronics and photonic devices.
Case Study 1: Anticancer Research
A study examined the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms .
Case Study 2: Antimicrobial Activity
In a comparative study of various thiourea derivatives, this compound exhibited superior antibacterial activity against gram-positive and gram-negative bacteria. This highlights its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The indole ring may interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thioureido Group
- Ethyl 3-(3-(Naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate (5c): This analog () replaces the 3-bromophenyl group with a bulkier naphthyl substituent. The synthesis follows a similar pathway, utilizing 1-naphthyl isothiocyanate instead of 3-bromophenyl isothiocyanate .
- Methyl 3-[3-(Ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate: This pyrazole-based thiourea derivative () substitutes the indole core with a pyrazole ring. Additionally, the methyl ester at the pyrazole 5-position may confer faster metabolic degradation compared to ethyl esters .
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives (): Compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () feature fused pyrimidine and thiophene systems. These structures exhibit higher molecular complexity and fluorine substituents, which enhance electronegativity and metabolic stability compared to bromine-containing indole derivatives .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique combination of functional groups, including an indole ring, a thiourea moiety, and a bromophenyl group. The synthesis typically involves multi-step organic reactions that require specific catalysts and solvents to achieve high yields and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thiourea moiety is capable of forming hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the indole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound's observed effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro studies demonstrated that the compound effectively reduced the viability of various cancer cells, including breast and colon cancer cells .
Antibacterial Properties
This compound also displays antibacterial activity against several strains of bacteria. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiviral Potential
Preliminary findings suggest that this compound may possess antiviral properties as well. In vitro assays have shown that it can inhibit viral replication in certain models, indicating potential for development as an antiviral agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate | Lacks bromine atom | Reduced reactivity |
| Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate | Bromine at para position | Altered electronic properties |
| Ethyl 3-(3-(3-chlorophenyl)thioureido)-1H-indole-2-carboxylate | Chlorine instead of bromine | Different antibacterial efficacy |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antibacterial Activity Assessment
Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of common antibiotics like penicillin .
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions required for synthesizing ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate, and how can researchers optimize yield?
- Methodological Answer : The synthesis typically involves a condensation reaction between a 2-aminoindole derivative and 3-bromophenyl isothiocyanate in ethanol under reflux. Key steps include:
- Intermediate Preparation : Isolation of the 2-aminoindole precursor via cyclization reactions.
- Thioureido Formation : Reaction with isothiocyanate at 60–80°C for 6–12 hours.
- Optimization : Adjusting solvent polarity (e.g., DMF for better solvation) and reaction time to minimize side products. Yield improvements (>85%) are achievable via HPLC-monitored purification and recrystallization .
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this thioureido-indole derivative?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional group integrity (e.g., thioureido NH signals at δ 10–12 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]+ ion matching calculated m/z).
- HPLC : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
Q. What safety precautions are necessary when handling reactive intermediates during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile reagents (e.g., isothiocyanates).
- First Aid : Immediate washing with water for skin/eye exposure; medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and hydrogen-bonding interactions of this compound?
- Methodological Answer :
- Data Collection : High-resolution single-crystal diffraction data (Mo-Kα radiation) at 100 K.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks (e.g., N–H···S interactions).
- Validation : R-factor analysis (<0.05) and electron density maps ensure accuracy. Hydrogen-bond motifs (e.g., dimeric packing) inform stability and solubility .
Q. How do researchers analyze the structure-activity relationship (SAR) of this compound against biological targets, and what substituent effects are significant?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., Br position on phenyl, ester groups) and test cytotoxicity (IC50) against cancer cell lines (e.g., MGC-803, HepG2).
- Key Findings : Meta-bromine enhances π-π stacking with hydrophobic enzyme pockets, while thioureido groups mediate hydrogen bonding to targets like TLR4 .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HUVEC controls) and protocols (e.g., MTT assay) for IC50 comparisons.
- Statistical Analysis : Multivariate regression accounts for variables like cell passage number and serum concentration .
Q. How does the bromine atom’s position (meta vs. para) influence reactivity and bioactivity compared to analogs?
- Methodological Answer :
- Electronic Effects : Meta-bromine reduces electron density at the indole ring, altering electrophilic substitution patterns (e.g., nitration regioselectivity).
- Bioactivity : Meta-substituted analogs show 2–3× higher cytotoxicity than para-substituted derivatives due to improved target binding (e.g., kinase inhibition) .
Q. What computational methods predict pharmacokinetic properties and enzyme interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450), identifying key residues (e.g., Lys123 interactions).
- QSAR Models : Predict logP (2.8–3.2) and bioavailability using Molinspiration-derived descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
